molecular formula C19H20Cl2N2O B1667477 N-(1-benzylpiperidin-4-yl)-2,4-dichlorobenzamide CAS No. 312281-74-6

N-(1-benzylpiperidin-4-yl)-2,4-dichlorobenzamide

Cat. No. B1667477
M. Wt: 363.3 g/mol
InChI Key: OIDACLQVAGIDMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BPDBA is a noncompetitive inhibitor of the betaine/GABA transporter 1 (BGT1).

Scientific Research Applications

Overview

Binding Affinities and DNA Interactions

Compounds like Hoechst 33258, known for binding to the minor groove of double-stranded B-DNA, provide a foundational basis for drug design, particularly in targeting specific DNA sequences for therapeutic purposes. These interactions are crucial for developing diagnostic tools and treatments for genetic disorders (Issar & Kakkar, 2013).

Versatile Scaffolds in Medicinal Chemistry

The structural versatility of N-phenylpiperazine derivatives, including benzylpiperidine analogs, underlines their importance in medicinal chemistry. Their applications span across various therapeutic fields beyond central nervous system (CNS) disorders, highlighting their potential as a molecular template for drug development (Maia et al., 2012).

Metabolism and Pharmacological Potential

The metabolism of arylpiperazine derivatives, including compounds similar to N-(1-benzylpiperidin-4-yl)-2,4-dichlorobenzamide, has implications for pharmacological applications. These studies shed light on the metabolic pathways and potential therapeutic effects of these derivatives, especially in treating depression, psychosis, or anxiety (Caccia, 2007).

Environmental Persistence and Toxicity

The environmental occurrence and potential toxicity of related compounds, such as 2,4-dichlorophenoxyacetic acid, are of significant concern. Research on these aspects is crucial for understanding the environmental impact and safety of chemical compounds, influencing regulations and safety protocols (Zuanazzi et al., 2020).

properties

CAS RN

312281-74-6

Product Name

N-(1-benzylpiperidin-4-yl)-2,4-dichlorobenzamide

Molecular Formula

C19H20Cl2N2O

Molecular Weight

363.3 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2,4-dichlorobenzamide

InChI

InChI=1S/C19H20Cl2N2O/c20-15-6-7-17(18(21)12-15)19(24)22-16-8-10-23(11-9-16)13-14-4-2-1-3-5-14/h1-7,12,16H,8-11,13H2,(H,22,24)

InChI Key

OIDACLQVAGIDMT-UHFFFAOYSA-N

SMILES

C1CN(CCC1NC(=O)C2=C(C=C(C=C2)Cl)Cl)CC3=CC=CC=C3

Canonical SMILES

C1CN(CCC1NC(=O)C2=C(C=C(C=C2)Cl)Cl)CC3=CC=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BPDBA compound
N-(1-benzyl-4-piperidinyl)-2,4-dichlorobenzamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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